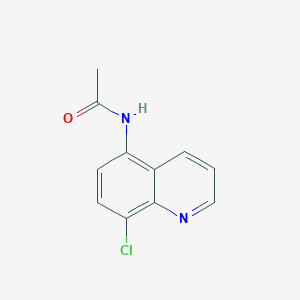
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has been subject to scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by modulating certain biological targets, such as enzymes or receptors, leading to specific physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone can have various biochemical and physiological effects depending on the target it interacts with. For example, the compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, leading to specific physiological effects. The compound has also been shown to interact with certain receptors, such as G protein-coupled receptors (GPCRs), leading to specific physiological effects.
実験室実験の利点と制限
The advantages of using (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of functional materials, and its ability to modulate certain biological targets. The limitations of using the compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
For the study of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone include further investigations into its mechanism of action and potential applications in various fields. For example, studies could focus on identifying specific biological targets that the compound interacts with and exploring its potential as a drug candidate for specific diseases. Studies could also focus on using the compound as a building block for the synthesis of functional materials with specific properties. Additionally, studies could explore the use of the compound as a reagent or catalyst in various organic reactions.
合成法
The synthesis of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an acid chloride such as benzoyl chloride to yield the final product.
科学的研究の応用
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate due to its ability to modulate certain biological targets. In materials science, the compound has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, the compound has been explored for its potential as a reagent or catalyst in various reactions.
特性
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-13(2)22-14(3)17(12)18(20)19-9-10-21-16(11-19)15-7-5-4-6-8-15/h4-8,16H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGANQOZFRIUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)



![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)





